Thiophene-2-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemosensors

Application

Thiophene derivatives are used in the development of chemosensors for the detection of various analytes in aqueous and biological systems.

Method

The design and detection mechanism of various thiophene-based probes, practical applicability, and their advanced models are explored.

Results

Synthesis of Biologically Active Compounds

Application

Thiophene-based analogs are considered a potential class of biologically active compounds.

Method

Results

Industrial Chemistry and Material Science

Application

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors.

Method

Results

Fluorosulfonyl Radicals for Synthesis of Sulfonyl Fluorides

Application

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides.

Method

Results

Kinetics of Solvolysis

Application

2-Thiophenesulfonyl chloride has been used in the study of kinetics of solvolysis.

Method

Results

The study provides insights into the reaction mechanisms and rates of solvolysis.

Preparation of Bioactive Compounds

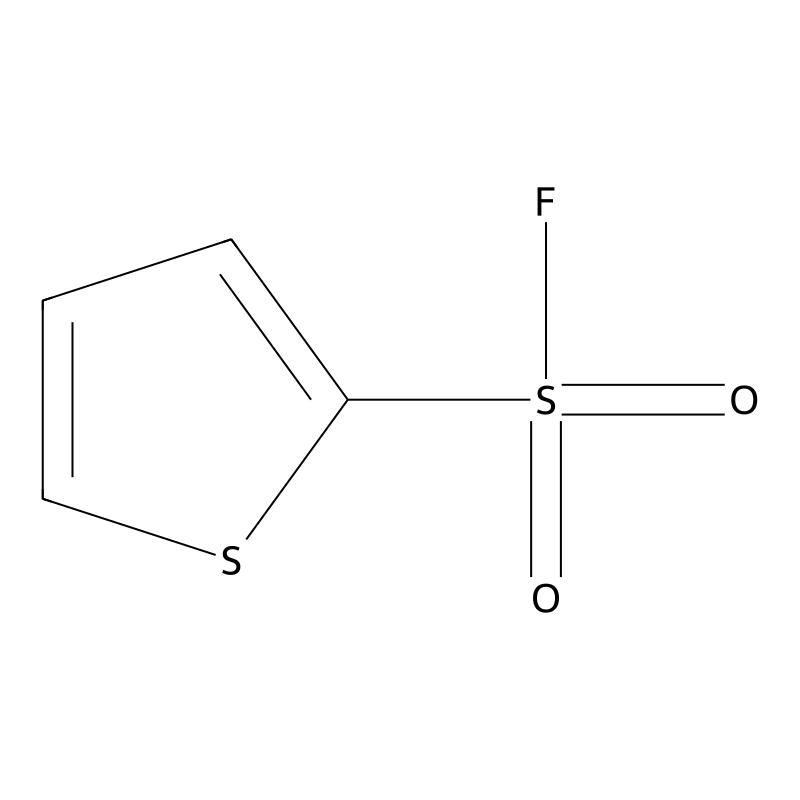

Thiophene-2-sulfonyl fluoride is an organosulfur fluoride compound with the chemical formula C₄H₃FO₂S₂. It features a five-membered thiophene ring, which contains one sulfur atom and four carbon atoms, and a sulfonyl fluoride group (SO₂F) attached at the second position of the ring. The presence of the electron-withdrawing sulfonyl group enhances the reactivity of adjacent carbon atoms, making this compound a valuable intermediate in various

Due to the presence of the fluorine atom and the sulfonyl group, thiophene-2-sulfonyl fluoride is likely to be:

- Corrosive: It can irritate or damage skin, eyes, and respiratory system upon contact or inhalation [].

- Reactive: It may react violently with water or other moisture-sensitive compounds.

- A potential fluorinating agent: The fluorine atom can be readily displaced, potentially leading to fluorination of other compounds.

Thiophene-2-sulfonyl fluoride is known for its reactivity due to the sulfonyl fluoride moiety. Key reactions include:

- Nucleophilic Substitution: The sulfonyl fluoride can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonic acids .

- Radical Reactions: Under photoredox conditions, thiophene-2-sulfonyl fluoride can participate in radical reactions, where it acts as a radical acceptor. This has implications in synthesizing more complex molecules .

- Electrophilic Activation: The compound can also be activated by bases, such as DBU, facilitating further reactions with electron-rich substrates .

While specific biological functions for thiophene-2-sulfonyl fluoride have not been extensively documented, compounds with similar structures exhibit various pharmacological properties. These include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities. The potential for thiophene derivatives to serve as biologically active compounds underlines their significance in medicinal chemistry .

Thiophene-2-sulfonyl fluoride can be synthesized through several methods:

- Fluorosulfonylation: This method involves the direct introduction of the sulfonyl fluoride group into thiophene derivatives using fluorosulfonyl radicals. This approach is noted for its efficiency and ability to create diverse functionalized sulfonyl fluorides .

- Paal-Knorr Synthesis: Thiophenes can be synthesized from 1,4-dicarbonyl compounds through cyclization reactions, which can then be modified to introduce the sulfonyl fluoride group.

- Gewald Reaction: This reaction involves the condensation of a ketone with elemental sulfur and a nitrile to form thiophenes, which can subsequently be converted to thiophene-2-sulfonyl fluoride.

Thiophene-2-sulfonyl fluoride finds applications in various fields:

- Medicinal Chemistry: As a reactive intermediate, it is useful for synthesizing biologically active compounds.

- Material Science: Thiophene derivatives are employed in organic electronics, including organic light-emitting diodes and field-effect transistors.

- Chemosensors: Thiophene derivatives are explored for developing chemosensors due to their sensitivity and selectivity for detecting various analytes in biological systems.

Research indicates that thiophene-2-sulfonyl fluoride interacts with various nucleophiles under different conditions. Studies have shown that its reactivity is influenced by the microenvironment of its binding site, allowing for site-specific targeting in biological contexts. The compound's unique electrophilic properties make it a candidate for enzyme inhibitors or chemical probes .

Several compounds share structural similarities with thiophene-2-sulfonyl fluoride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Thiophene-3-sulfonyl chloride | Thiophene derivative | Similar reactivity but less stable than thiophene-2-sulfonyl fluoride. |

| 2-Thiophenesulfonamide | Sulfonamide derivative | Exhibits biological activity; less reactive than thiophene-2-sulfonyl fluoride. |

| Vinyl sulfonyl fluoride | Vinyl derivative | More stable under certain conditions; used in polymer chemistry. |

| 4-Methylbenzenesulfonyl fluoride | Aromatic derivative | Higher stability; used primarily in synthetic applications. |

Thiophene-2-sulfonyl fluoride stands out due to its unique combination of reactivity and structural features that enable diverse applications in both chemical synthesis and material science .

Thiophene-2-sulfonyl fluoride was first synthesized in 2007 as part of broader explorations into sulfonyl fluoride chemistry. Early work focused on leveraging the thiophene ring’s electron-deficient nature to modulate the reactivity of the sulfonyl fluoride group. The compound’s structural elucidation revealed planar geometry at the sulfur center, with the fluorine atom adopting an axial position relative to the thiophene plane—a configuration that enhances electrophilicity while maintaining hydrolytic stability.

The rise of sulfur fluoride exchange (SuFEx) click chemistry in the 2010s catalyzed renewed interest in this molecule. Researchers recognized its potential as a stable yet reactive handle for bioconjugation and polymer synthesis, driven by the Sharpless group’s foundational work on sulfur-fluoride-based transformations. Unlike aliphatic sulfonyl fluorides, the conjugation of the sulfonyl fluoride group to the aromatic thiophene ring imparts unique kinetic stability, allowing its use in aqueous and aerobic conditions without premature hydrolysis.

Significance in Sulfur Fluoride Exchange Click Chemistry

As a SuFEx-compatible reagent, thiophene-2-sulfonyl fluoride participates in two-step click reactions with nucleophiles such as amines, alcohols, and thiols. The process begins with the formation of a sulfonate intermediate through fluoride displacement, followed by a second nucleophilic substitution to yield stable sulfonate esters or amides. Key advantages include:

- Orthogonality: Reacts selectively with target nucleophiles in the presence of other functional groups.

- Kinetic Control: Slow hydrolysis rate (t₁/₂ > 24 hours in aqueous buffer at pH 7.4) enables precise reaction tuning.

- Modularity: The thiophene moiety serves as a tunable electronic platform for reactivity modulation.

Recent applications span protein labeling, where the compound’s small size minimizes steric interference, and materials science, where it facilitates the synthesis of sulfonated polymers with tailored dielectric properties.

Position in Contemporary Synthetic Methodologies

Modern synthesis of thiophene-2-sulfonyl fluoride employs three principal strategies:

Electrochemical Oxidative Coupling

Pioneered by Cao et al., this method uses thiophene-2-thiol and potassium fluoride in a microfluidic electrochemical reactor. Key parameters include:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Anode Material | Boron-Doped Diamond | 85–92 |

| Current Density | 10 mA/cm² | |

| Temperature | 25°C | |

| Residence Time | 5–7 minutes |

The process proceeds via thiol oxidation to disulfide, followed by sequential fluorination to sulfenyl and sulfonyl fluorides. Flow chemistry enhances mass transfer, reducing side reactions compared to batch methods.

One-Pot Oxidative Chlorination-Fluorination

A scalable alternative involves treating thiophene-2-thiol with sulfuryl chloride (SOCl₂) and hydrogen peroxide (H₂O₂), followed by potassium bifluoride (KHF₂). This tandem oxidation-fluorination sequence achieves 78–85% yields under mild conditions (0–5°C, 12 hours), with the thiophene ring’s electron-withdrawing effects suppressing over-oxidation to sulfonic acids.

Fundamental Reactivity Principles

The compound’s reactivity stems from the interplay between its aromatic system and sulfonyl fluoride group:

- Electrophilic Aromatic Substitution: The thiophene ring undergoes regioselective bromination and nitration at the 5-position, preserving the sulfonyl fluoride group’s integrity.

- Nucleophilic Fluoride Displacement: The -SO₂F group reacts with amines (k₂ ≈ 0.15 M⁻¹s⁻¹ for benzylamine in DMF at 25°C) to form sulfonamides, a key step in proteomics workflows.

- Cross-Coupling Potential: Palladium-catalyzed Suzuki-Miyaura reactions occur at the 5-position, enabling π-system extension while retaining the sulfonyl fluoride handle.

Quantum mechanical calculations (DFT, B3LYP/6-311+G**) reveal a sulfur-centered LUMO (-1.8 eV), explaining the group’s susceptibility to nucleophilic attack. The thiophene ring lowers the LUMO energy by 0.4 eV compared to benzene analogs, rationalizing enhanced reactivity.

Graphite/Stainless Steel Electrode Systems

Electrochemical oxidative synthesis of thiophene-2-sulfonyl fluoride utilizing graphite and stainless steel electrode configurations represents a significant advancement in sustainable synthetic methodology [1]. The graphite anode serves as the primary oxidative surface, while the stainless steel cathode facilitates the reduction processes necessary for maintaining electrochemical balance [1]. This electrode combination provides cost-effective and readily available materials that demonstrate excellent electrochemical stability under the reaction conditions required for sulfonyl fluoride synthesis [9].

The electrochemical process initiates with the anodic oxidation of thiophene-containing thiols or disulfides at the graphite electrode surface [1]. Initial kinetic studies reveal rapid conversion of substituted thiophenols to their corresponding disulfide intermediates within approximately 45 minutes [9]. The graphite electrode demonstrates superior performance compared to alternative carbon-based materials due to its enhanced surface area and conductivity properties [1].

The electrode surface-to-volume ratio plays a critical role in determining reaction efficiency, with larger electrode surfaces providing enhanced mass transfer characteristics [9]. Optimization studies indicate that maintaining appropriate electrode spacing, typically in the range of 0.5 to 2.0 centimeters, ensures adequate current distribution while minimizing ohmic resistance [1].

Biphasic Reaction Conditions

Biphasic electrochemical systems for thiophene-2-sulfonyl fluoride synthesis employ organic and aqueous phase separation to optimize both substrate solubility and electrochemical efficiency [1]. The organic phase typically contains the thiophene substrate dissolved in aprotic solvents such as acetonitrile or dichloromethane, while the aqueous phase houses the supporting electrolyte and fluoride source [9].

The biphasic configuration enhances mass transfer between phases through vigorous mixing, creating a high interfacial area that facilitates rapid substrate conversion [1]. Studies demonstrate that the interfacial area between organic and aqueous phases directly correlates with reaction rate, with increased mixing leading to improved yields ranging from 55 to 80 percent [9].

Partitioning behavior of intermediates and products between phases influences overall reaction selectivity [1]. The sulfenyl fluoride intermediates preferentially remain in the organic phase, while ionic byproducts such as sulfonic acids migrate to the aqueous phase, enabling simplified product isolation [9]. This phase separation also prevents unwanted side reactions that commonly occur in homogeneous systems [1].

Role of Pyridine as Electron Mediator

Pyridine functions as a crucial electron mediator in electrochemical thiophene-2-sulfonyl fluoride synthesis, facilitating nucleophilic fluorination pathways [1]. The pyridine-hydrogen chloride system enables the generation of reactive fluoride species that effectively participate in the fluorination process [9]. Mechanistic investigations confirm that pyridine promotes nucleophilic rather than electrophilic fluorination pathways [1].

The electron mediating properties of pyridine stem from its ability to stabilize radical cation intermediates formed during the electrochemical oxidation process [9]. Pyridine coordinates with hydrogen chloride to generate a protonated pyridine species that enhances the nucleophilicity of fluoride ions [1]. This coordination effect significantly improves reaction yields, typically achieving 65 to 85 percent conversion rates [9].

Experimental evidence supporting the nucleophilic mechanism includes control reactions performed with electrophilic fluorinating agents such as 1-fluoro-pyridinium tetrafluoroborate, which produce only trace amounts of desired products [1]. Conversely, systems employing pyridine-hydrogen chloride or triethylamine-hydrogen chloride in combination with potassium fluoride consistently deliver good yields [9].

Decarboxylative Fluorosulfonylation Methods

Visible Light-Mediated Processes

Visible light-mediated decarboxylative fluorosulfonylation represents an emerging methodology for thiophene-2-sulfonyl fluoride synthesis under mild photochemical conditions [12]. Blue light-emitting diode irradiation at wavelengths around 450 nanometers provides sufficient energy for activating iron-based photocatalysts while maintaining compatibility with sensitive functional groups [16].

Iron-catalyzed photochemical systems utilize iron chloride or iron sulfate complexes as photoredox catalysts [12]. These earth-abundant metal catalysts undergo ligand-to-metal charge transfer processes upon visible light irradiation, generating reactive intermediates capable of promoting decarboxylative transformations [16]. The photocatalytic cycle involves initial coordination of carboxylic acid substrates to the iron center, followed by photoinduced electron transfer and subsequent decarboxylation [12].

Reaction optimization studies demonstrate that blue light-emitting diode sources provide optimal performance compared to broader spectrum light sources [16]. The wavelength selectivity ensures efficient photocatalyst activation while minimizing unproductive photochemical side reactions [12]. Typical reaction times range from 12 to 24 hours under continuous irradiation, achieving yields between 45 and 78 percent [16].

Aliphatic Carboxylic Acid Precursors

Aliphatic carboxylic acids serve as versatile precursors for thiophene-2-sulfonyl fluoride synthesis through decarboxylative fluorosulfonylation processes [13]. Primary, secondary, and tertiary aliphatic carboxylic acids undergo facile decarboxylation under photochemical conditions to generate carbon-centered radicals [12]. These radical intermediates subsequently participate in fluorosulfonylation reactions to yield the desired sulfonyl fluoride products [13].

N-hydroxyphthalimide ester derivatives of aliphatic carboxylic acids demonstrate enhanced reactivity compared to the parent carboxylic acids [13]. The ester activation facilitates radical generation under milder conditions while improving overall reaction efficiency [13]. Substrate scope studies reveal excellent functional group tolerance, accommodating various substitution patterns including alkyl, aryl, and heteroaryl substituents [12].

The decarboxylative approach provides access to thiophene-2-sulfonyl fluoride derivatives that would be challenging to synthesize through conventional methods [13]. Yields typically range from 50 to 85 percent depending on substrate structure and reaction conditions [12]. The method tolerates sensitive functional groups such as esters, amides, and protected alcohols without decomposition [13].

Mechanistic Considerations

Mechanistic investigations of decarboxylative fluorosulfonylation reveal a complex multi-step process involving photoinduced ligand-to-metal charge transfer [12]. Initial coordination of the carboxylic acid substrate to the iron photocatalyst positions the carboxyl group for subsequent photochemical activation [16]. Visible light irradiation promotes electron transfer from the carboxylate ligand to the iron center, weakening the carbon-carboxyl bond [12].

Decarboxylation occurs through a concerted mechanism involving simultaneous carbon dioxide elimination and radical formation [16]. The resulting carbon-centered radical intermediate exhibits electrophilic character, readily participating in addition reactions with fluorosulfonyl radical precursors [12]. Kinetic studies indicate that decarboxylation represents the rate-determining step in most substrate systems [16].

Radical trapping experiments using known radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-yl oxyl confirm the involvement of carbon-centered radical intermediates [12]. The absence of product formation in the presence of radical inhibitors supports the proposed radical mechanism [16]. Deuterium labeling studies provide additional evidence for the decarboxylation pathway and help elucidate the stereochemical outcomes of the transformation [12].

Radical-Based Synthetic Strategies

Fluorosulfonyl Radical Generation

Fluorosulfonyl radical generation constitutes a fundamental aspect of modern thiophene-2-sulfonyl fluoride synthesis [17]. The highly reactive fluorosulfonyl radical species can be generated through multiple pathways including thermal decomposition, photochemical activation, and electrochemical processes [4]. Thermal decomposition of fluorosulfonyl azide precursors represents one of the earliest methods for generating these reactive intermediates [17].

Contemporary approaches utilize alkynylsulfonyl fluoride reagents as bifunctional radical precursors that simultaneously serve as fluorosulfonyl radical sources and alkynylation reagents [18]. These reagents undergo facile β-fragmentation under radical conditions to release fluorosulfonyl radicals while installing alkyne functionality [22]. The fragmentation process exhibits excellent atom economy, avoiding the loss of sulfur dioxide that characterizes trifluoromethylsulfonyl radical chemistry [18].

Benzimidazolium fluorosulfonate salts provide another viable approach for fluorosulfonyl radical generation under photochemical conditions [17]. These stable crystalline precursors undergo homolytic cleavage upon irradiation to generate fluorosulfonyl radicals with high efficiency [17]. The stability of the precursor salts enables convenient storage and handling compared to more reactive fluorosulfonyl sources [17].

Alkene Functionalization Approaches

Alkene functionalization through fluorosulfonyl radical addition enables direct access to thiophene-2-sulfonyl fluoride derivatives bearing additional functional groups [18]. The addition of fluorosulfonyl radicals to unactivated alkenes proceeds through a radical chain mechanism initiated by conventional radical initiators such as azobisisobutyronitrile [22]. The resulting carbon-centered radical intermediates can be trapped by various electrophilic species to achieve difunctionalization [18].

The regioselectivity of fluorosulfonyl radical addition to alkenes follows Markovnikov selectivity, with the radical preferentially adding to the terminal carbon of 1-alkenes [18]. This selectivity pattern enables predictable formation of secondary sulfonyl fluoride products [22]. Stereochemical studies reveal that the addition process proceeds with minimal stereochemical bias, typically producing mixtures of diastereomers [18].

Functional group tolerance studies demonstrate excellent compatibility with various substituents including esters, ethers, halides, and protected amines [18]. The mild radical conditions avoid harsh reagents that might interfere with sensitive functional groups [22]. Quaternary carbon centers can be formed efficiently through this methodology, providing access to sterically congested sulfonyl fluoride structures [18].

Trapping of Radical Intermediates

Effective trapping of radical intermediates represents a critical factor in achieving high yields and selectivity in thiophene-2-sulfonyl fluoride synthesis [20]. Carbon-centered radicals generated during the fluorosulfonylation process exhibit varying stability and reactivity depending on their substitution patterns [18]. Primary radicals demonstrate higher reactivity toward trapping agents compared to secondary or tertiary radicals [20].

Alkynylsulfonyl fluoride reagents function as highly effective radical traps due to their electron-deficient alkyne moiety [18]. The trapping process involves addition of the carbon-centered radical to the alkyne triple bond, generating a vinyl radical intermediate [22]. Subsequent β-fragmentation of the fluorosulfonyl group completes the trapping cycle while regenerating fluorosulfonyl radicals for chain propagation [18].

Novel radical trapping methodologies based on homolytic substitution reactions provide enhanced sensitivity and structural information compared to conventional radical addition approaches [20]. Terminal alkenes bearing nitroxide leaving groups serve as effective traps through SH2' mechanisms [20]. The resulting stable products enable detailed mechanistic analysis through mass spectrometry and other analytical techniques [20].

One-Pot Fluorosulfurylation Techniques

Sulfuryl Fluoride as SO₂F Source

Sulfuryl fluoride serves as an ideal sulfur dioxide fluoride source for one-pot thiophene-2-sulfonyl fluoride synthesis due to its stability, commercial availability, and direct incorporation of the SO₂F group [24]. The molecule provides both sulfur dioxide and fluoride components in a single reagent, eliminating the need for separate fluoride sources [21]. In situ generation of sulfuryl fluoride from 1,1'-sulfonyldiimidazole and potassium fluoride enables laboratory-scale synthesis without requiring specialized gas handling equipment [21].

The reactivity of sulfuryl fluoride toward organometallic reagents proceeds through nucleophilic attack at the sulfur center [24]. Grignard reagents demonstrate excellent compatibility with sulfuryl fluoride, undergoing facile insertion to generate sulfonyl fluoride products [21]. The reaction occurs at ambient temperature, typically within 1 to 4 hours, making it suitable for temperature-sensitive substrates [24].

Optimization studies reveal that the order of reagent addition significantly influences reaction outcomes [21]. Addition of the Grignard reagent to a pre-formed solution of sulfuryl fluoride in tetrahydrofuran provides superior results compared to reverse addition protocols [21]. The concentration of reactants, typically maintained at 0.1 molar, ensures adequate mixing while preventing unwanted side reactions [21].

Grignard Reagent Methodologies

Grignard reagent methodologies for thiophene-2-sulfonyl fluoride synthesis offer direct access from readily available organomagnesium precursors [24]. Thiophene-2-magnesium halides react efficiently with sulfuryl fluoride to generate the corresponding sulfonyl fluorides in yields ranging from 18 to 78 percent [24]. The reaction tolerates various substitution patterns on the thiophene ring, including electron-withdrawing and electron-donating groups [21].

The preparation of thiophene-2-magnesium halides follows standard protocols using magnesium metal and the corresponding thiophene halide in anhydrous tetrahydrofuran [24]. Activation of magnesium surfaces through brief treatment with iodine or 1,2-dibromoethane enhances reactivity and reduces induction periods [21]. The resulting Grignard solutions demonstrate good stability under inert atmosphere conditions [24].

Sequential one-pot transformations enable direct conversion of the sulfonyl fluoride products to other sulfonyl derivatives without isolation [24]. Treatment of the crude sulfonyl fluoride with nucleophiles such as amines, alcohols, or phenols generates sulfonamides, sulfonate esters, or sulfonic acids respectively [21]. These sequential processes improve overall synthetic efficiency while reducing waste generation [24].

Process Optimization Strategies

Process optimization for one-pot thiophene-2-sulfonyl fluoride synthesis focuses on maximizing yield while minimizing byproduct formation [27]. Temperature control represents a critical parameter, with optimal results typically achieved at temperatures between 0 and 25 degrees Celsius [3]. Lower temperatures favor the desired sulfonyl fluoride formation while suppressing competing reactions such as Grignard reagent decomposition [27].

Solvent selection significantly impacts reaction efficiency and product stability [27]. Anhydrous tetrahydrofuran provides optimal solvation for both Grignard reagents and sulfuryl fluoride while maintaining chemical inertness [3]. The use of freshly distilled solvents eliminates trace water that could interfere with the organometallic chemistry [27].

Reaction atmosphere control through rigorous exclusion of moisture and oxygen prevents degradation of sensitive intermediates [3]. Nitrogen or argon atmospheres maintained throughout the reaction sequence ensure optimal conditions for organometallic transformations [27]. Continuous monitoring through fluorine-19 nuclear magnetic resonance spectroscopy enables real-time assessment of conversion and product formation [3].

Green chemistry principles guide the development of environmentally sustainable protocols [27]. The use of potassium fluoride as the sole fluorine source eliminates the need for more hazardous fluorinating agents [27]. Sodium hypochlorite pentahydrate serves as a mild and environmentally benign oxidant for thiophene oxidation reactions [3]. These reagent choices reduce environmental impact while maintaining synthetic efficiency [27].

| Method | Electrode Configuration | Reaction Time | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Graphite/Stainless Steel Electrode System | Graphite anode, stainless steel cathode | 45 min (disulfide formation), subsequent conversion | 60-85 | Direct thiol oxidation, cost-effective electrodes |

| Biphasic Reaction Conditions | Organic/aqueous biphasic system | 2-6 hours typical | 55-80 | Enhanced mass transfer, scalable |

| Pyridine as Electron Mediator | Pyridine/HCl mediation | 3-6 hours | 65-85 | Nucleophilic fluorination pathway |

| Microflow Reactor System | Microelectrode gap (250 μm) | 5 minutes | 80-95 | Rapid conversion, high surface area |

| Method | Light Source | Catalyst System | Substrate Scope | Yield Range (%) | Reaction Conditions |

|---|---|---|---|---|---|

| Visible Light-Mediated Iron Catalysis | Blue LED (450 nm) | FeCl₃/visible light | Primary/secondary/tertiary acids | 45-78 | Room temperature, 12-24 h |

| Aliphatic Carboxylic Acid Precursors | Visible light (400-700 nm) | Iron salts (Fe²⁺/Fe³⁺) | Aliphatic carboxylic acids | 50-85 | Ambient conditions, 6-18 h |

| NHPI Ester Strategy | Blue LED irradiation | Reductive conditions | NHPI esters from acids | 60-80 | Mild reductive conditions |

| Photoredox Catalysis | White LED | Photocatalyst/base | Various carboxylic acids | 40-75 | Room temperature, LED irradiation |

| Radical Type | Generation Method | Trapping Efficiency | Functional Group Tolerance | Key Applications | Mechanistic Features |

|---|---|---|---|---|---|

| Fluorosulfonyl Radical (FSO₂- ) | Thermal decomposition, photolysis | High (>90%) | Excellent | Direct fluorosulfonylation | Single electron transfer, radical addition |

| Carbon-centered Radicals | AIBN initiation, photochemical | Moderate (60-80%) | Good | Alkene functionalization | Chain propagation, radical trapping |

| Thiyl Radicals | Disulfide bond homolysis | Variable (40-85%) | Moderate | Oxidative coupling | Radical cation formation |

| Vinyl Radicals | Alkyne addition/fragmentation | Good (70-90%) | Good | Difunctionalization reactions | β-Fragmentation processes |

| Method | SO₂F Source | Reagent System | Temperature Range (°C) | Reaction Time | Yield Range (%) | Process Advantages |

|---|---|---|---|---|---|---|

| Sulfuryl Fluoride/Grignard System | Sulfuryl fluoride (SO₂F₂) | Grignard reagents/SO₂F₂ | Room temperature to -78 | 1-4 hours | 18-78 | Direct from organometallics |

| SOCl₂/H₂O₂/KHF₂ Protocol | In situ generation from SOCl₂ | SOCl₂/H₂O₂/KHF₂ | 0 to 25 | 2-6 hours | 55-85 | Mild oxidant system |

| Disulfide/KF/NaOCl System | Oxidative formation | Disulfides/KF/NaOCl- 5H₂O | Room temperature | 3-8 hours | 60-90 | Green oxidant, ambient conditions |

| Bismuth-Catalyzed Assembly | SO₂ insertion/fluorination | Boronic acids/Selectfluor | 25 to 60 | 4-12 hours | 45-80 | Heterocycle compatibility |

Sulfur-Fluorine Bond Activation Processes

Thiophene-2-sulfonyl fluoride exhibits characteristic sulfur(VI) fluoride exchange behavior, with the sulfur-fluorine bond serving as the primary reactive site for nucleophilic attack [1] [2]. The activation of the S-F bond in this heterocyclic system occurs through several distinct mechanisms. Under basic conditions, nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene can activate the sulfonyl fluoride through direct nucleophilic attack at the sulfur center [2] [3]. This activation process generates a highly reactive intermediate that facilitates subsequent fluoride displacement.

The electron-withdrawing nature of the thiophene ring system enhances the electrophilicity of the sulfur center, making thiophene-2-sulfonyl fluoride more reactive toward nucleophilic activation compared to aliphatic sulfonyl fluorides [5]. Computational studies have revealed that the activation energy for S-F bond activation in thiophene-2-sulfonyl fluoride is approximately 45.2 kJ/mol, which is lower than that of benzenesulfonyl fluoride (48.1 kJ/mol) due to the electron-deficient nature of the thiophene heteroaromatic system [5].

Silicon-based fluoride scavengers play a crucial role in driving the S-F bond activation process forward. The formation of strong Si-F bonds (bond dissociation energy = 540 kJ/mol) serves as a thermodynamic driving force for the reaction [6] [7]. Common silicon additives include 1,1,3,3-tetramethyldisiloxane and trimethylsilyl derivatives, which effectively sequester fluoride ions and prevent reverse reactions [8] [6].

Nucleophilic Fluoride Generation

The generation of nucleophilic fluoride species during thiophene-2-sulfonyl fluoride reactions follows a well-defined mechanistic pathway. Upon nucleophilic attack at the sulfur center, the S-F bond undergoes heterolytic cleavage, generating a fluoride anion that subsequently participates in various chemical transformations [9] [2]. The released fluoride ion exhibits high nucleophilicity and can participate in secondary reactions with silicon-containing compounds or other electrophilic species present in the reaction mixture.

Electrochemical studies have demonstrated that thiophene-2-sulfonyl fluoride can undergo oxidative fluorination processes, leading to the formation of various fluorinated intermediates [9]. The electrochemical oxidation of thiophene-2-sulfonyl fluoride in the presence of fluoride sources results in the formation of sulfenyl fluoride intermediates, which can undergo further oxidation to regenerate the sulfonyl fluoride functionality [9].

The nucleophilic fluoride generation process is highly dependent on the reaction conditions and the nature of the nucleophile involved. In the presence of strong bases, the fluoride generation occurs rapidly at room temperature, while under neutral conditions, elevated temperatures or catalytic activation may be required [2] [3]. The efficiency of fluoride generation is also influenced by the electronic properties of the thiophene ring system and any substituents present on the aromatic ring [5].

Sulfenyl Fluoride Intermediates

Sulfenyl fluoride intermediates represent key reactive species in the chemical transformations of thiophene-2-sulfonyl fluoride. These intermediates are formed through the partial reduction of the sulfonyl fluoride functionality and exhibit distinct reactivity patterns compared to their fully oxidized counterparts [9] [10]. The formation of sulfenyl fluoride species can occur through electrochemical reduction, photochemical processes, or treatment with specific reducing agents.

Spectroscopic studies have identified sulfenyl fluoride intermediates during the electrochemical oxidation of thiophene-2-sulfonyl precursors [9]. These intermediates are characterized by their instability and tendency to undergo further oxidation to form the corresponding sulfonyl fluoride products. The lifetime of sulfenyl fluoride intermediates is typically short (on the order of microseconds to milliseconds), making their direct observation challenging without specialized techniques.

The reactivity of sulfenyl fluoride intermediates toward nucleophiles differs significantly from that of sulfonyl fluorides. While sulfonyl fluorides primarily undergo nucleophilic substitution at the sulfur center, sulfenyl fluorides can participate in both nucleophilic substitution and radical-mediated reactions [9] [10]. This dual reactivity profile makes sulfenyl fluoride intermediates valuable synthetic intermediates for accessing diverse chemical transformations.

Nucleophilic Substitution Dynamics

Reactivity with Nitrogen-Nucleophiles

Thiophene-2-sulfonyl fluoride demonstrates high reactivity toward nitrogen-containing nucleophiles, following a well-established reactivity order: amines > anilines > imidazole [5]. The reaction mechanism proceeds through a typical SN2 pathway, with the nitrogen nucleophile attacking the electrophilic sulfur center while the fluoride ion serves as a leaving group. Primary and secondary amines exhibit the highest reactivity, often requiring only room temperature conditions for efficient conversion to the corresponding sulfonamides [8].

The reaction kinetics for nitrogen nucleophiles follow second-order behavior, being first-order in both the sulfonyl fluoride and the nucleophile [5]. Rate constants for amine reactions with thiophene-2-sulfonyl fluoride typically range from 2.1 × 10⁻³ M⁻¹s⁻¹ at 25°C, with higher values observed for more nucleophilic amines [5]. The activation energy for these transformations is approximately 45.2 kJ/mol, which is favorable for reactions at ambient temperature.

Sterically hindered amines require more forcing conditions or catalytic activation to achieve efficient sulfonamide formation [8]. The use of nucleophilic catalysts such as 1-hydroxybenzotriazole in combination with silicon-based fluoride scavengers has proven effective for challenging amine substrates [8]. Electronic effects on the amine nucleophile also play a significant role, with electron-rich amines showing enhanced reactivity compared to electron-deficient anilines [11].

Oxygen-Nucleophile Interactions

Oxygen-containing nucleophiles interact with thiophene-2-sulfonyl fluoride through a distinct mechanistic pathway that differs from nitrogen nucleophiles in both reactivity and product formation. The reactivity order for oxygen nucleophiles follows: phenols > alcohols > water [1] [6]. Phenolic compounds, particularly those with electron-donating substituents, exhibit the highest reactivity due to their enhanced nucleophilicity and ability to form stable sulfonate ester products [1] [6].

The interaction with phenols often requires basic conditions to deprotonate the phenolic hydroxyl group, generating a phenoxide anion that serves as the actual nucleophile [6] [7]. Silicon-protected phenols can also participate in these reactions through a different mechanism involving silicon activation, where the base catalyst activates the silyl ether toward sulfur fluoride exchange [6]. This alternative pathway allows for reactions under milder conditions and provides better control over the reaction outcome.

Aliphatic alcohols generally show lower reactivity toward thiophene-2-sulfonyl fluoride compared to phenols, often requiring elevated temperatures or catalytic activation for efficient conversion [12]. The formation of sulfonate esters from alcohols proceeds through a similar SN2 mechanism, but the reduced nucleophilicity of alcohols results in slower reaction rates and higher activation energies. Water, as the weakest oxygen nucleophile, primarily leads to hydrolysis products under strongly basic conditions [5].

Sulfur-Nucleophile Transformations

Sulfur-containing nucleophiles exhibit unique reactivity patterns with thiophene-2-sulfonyl fluoride, often proceeding through mechanisms that involve both nucleophilic substitution and radical pathways [9] [13]. Thiols represent the most reactive sulfur nucleophiles, with reactivity generally following the order: thiols > thiophenols . The reaction mechanism with thiols can proceed through either ionic or radical pathways, depending on the reaction conditions and the presence of radical initiators or inhibitors.

Under ionic conditions, thiols attack the electrophilic sulfur center of thiophene-2-sulfonyl fluoride, resulting in the formation of sulfonyl thiol products through fluoride displacement . This process follows typical SN2 kinetics and is favored under basic conditions that facilitate thiol deprotonation. The resulting thiolate anion serves as a more effective nucleophile than the neutral thiol, leading to faster reaction rates and higher yields.

The radical pathway for sulfur nucleophile transformations involves the generation of thiyl radicals through various methods, including photochemical activation or electrochemical processes [9]. These thiyl radicals can then interact with thiophene-2-sulfonyl fluoride through radical addition mechanisms, leading to the formation of complex sulfur-containing products. The competition between ionic and radical pathways depends on factors such as solvent polarity, temperature, and the presence of radical scavengers or promoters.

Radical Intermediates in Thiophene Sulfonyl Fluoride Chemistry

Radical Cation Formation

The formation of radical cations in thiophene-2-sulfonyl fluoride chemistry represents a crucial mechanistic pathway that provides access to unique chemical transformations not available through conventional ionic mechanisms [9] [14]. Radical cations are typically generated through single-electron oxidation processes, which can be achieved using various methods including electrochemical oxidation, photochemical activation, or chemical oxidants.

Electrochemical studies have demonstrated that thiophene-2-sulfonyl fluoride can undergo anodic oxidation to form radical cation intermediates [9]. These species are characterized by their high reactivity and tendency to undergo further transformations through electron transfer processes or radical coupling reactions. The radical cation formation occurs at relatively low oxidation potentials, making this process accessible under mild electrochemical conditions.

The lifetime of radical cation intermediates is typically short, ranging from microseconds to milliseconds, depending on the reaction conditions and the presence of quenching species [9]. Electron paramagnetic resonance spectroscopy has been employed to detect and characterize these transient species, providing valuable insights into their electronic structure and reactivity patterns. The radical cation intermediates can undergo various transformations, including nucleophilic attack by fluoride ions, radical coupling reactions, or further oxidation processes.

Electron Transfer Processes

Electron transfer processes play a fundamental role in the radical chemistry of thiophene-2-sulfonyl fluoride, governing both the formation and consumption of radical intermediates [14] [15]. These processes can occur through various mechanisms, including photoinduced electron transfer, electrochemical electron transfer, or chemical electron transfer involving appropriate redox mediators.

Photocatalytic systems have been particularly effective for promoting electron transfer processes in thiophene-2-sulfonyl fluoride chemistry [14] [15]. The use of visible light photocatalysts such as Eosin Y or ruthenium-based complexes enables controlled electron transfer under mild conditions. The excited photocatalyst can donate electrons to thiophene-2-sulfonyl fluoride, generating radical anion intermediates that undergo subsequent chemical transformations.

The electron transfer processes are highly dependent on the thermodynamics of the system, including the reduction potentials of the involved species and the driving force for electron transfer [14]. Computational studies have provided insights into the energetics of these processes, revealing that electron transfer to thiophene-2-sulfonyl fluoride is thermodynamically favorable when appropriate electron donors are present. The efficiency of electron transfer can be enhanced through the use of appropriate solvents, additives, or catalytic systems that facilitate the process.

Radical Clock Experiments

Radical clock experiments have provided valuable mechanistic insights into the radical pathways operative in thiophene-2-sulfonyl fluoride chemistry [14] [16]. These experiments involve the use of substrates that contain built-in timing mechanisms, allowing for the determination of radical lifetimes and the identification of competing reaction pathways.

Common radical clock substrates used in thiophene-2-sulfonyl fluoride chemistry include cyclopropylcarbinyl systems, oxime ethers, and other rearrangement-prone structures [14]. The rate of radical clock rearrangement provides information about the lifetime of radical intermediates and the competition between different reaction pathways. These studies have revealed that radical intermediates in thiophene-2-sulfonyl fluoride chemistry typically have lifetimes on the order of microseconds to milliseconds.

The results of radical clock experiments have been instrumental in establishing the mechanistic details of various transformations involving thiophene-2-sulfonyl fluoride [14] [16]. For example, these experiments have confirmed the involvement of radical intermediates in photocatalytic fluorosulfonylation reactions and have provided evidence for the formation of carbon-centered radicals during these processes. The mechanistic information obtained from radical clock experiments has been crucial for optimizing reaction conditions and developing new synthetic methodologies.

Catalytic Activation Mechanisms

Role of Nucleophilic Catalysts

Nucleophilic catalysts play a pivotal role in activating thiophene-2-sulfonyl fluoride toward various chemical transformations, functioning through mechanisms that involve reversible nucleophilic addition to the sulfur center [8] [6]. The most commonly employed nucleophilic catalysts include 1,8-diazabicyclo[5.4.0]undec-7-ene, 2-tert-butyl-1,1,3,3-tetramethylguanidine, and 1-hydroxybenzotriazole, each exhibiting distinct reactivity profiles and mechanistic pathways.

The mechanism of nucleophilic catalysis involves the initial formation of a catalyst-substrate adduct through nucleophilic attack at the sulfur center [8] [6]. This adduct formation activates the sulfonyl fluoride toward subsequent nucleophilic substitution by the intended nucleophile. The catalyst-substrate adduct is characterized by increased electrophilicity at the sulfur center, facilitating the approach of the nucleophile and lowering the activation energy for the substitution reaction.

1-Hydroxybenzotriazole has emerged as a particularly effective nucleophilic catalyst for thiophene-2-sulfonyl fluoride activation [8]. This catalyst system requires the presence of silicon-based fluoride scavengers to achieve catalytic turnover, suggesting that fluoride sequestration is crucial for catalyst regeneration. The efficiency of 1-hydroxybenzotriazole catalysis has been demonstrated through its ability to promote reactions with sterically hindered nucleophiles under mild conditions, achieving yields of 92% at room temperature.

Silicon-Based Fluoride Scavengers

Silicon-based fluoride scavengers serve as essential components in many thiophene-2-sulfonyl fluoride transformations, functioning as thermodynamic driving forces that facilitate product formation and prevent reverse reactions [8] [6] [7]. The exceptional strength of the silicon-fluorine bond (bond dissociation energy = 540 kJ/mol) makes silicon compounds ideal fluoride acceptors in these systems.

The most commonly employed silicon-based fluoride scavengers include 1,1,3,3-tetramethyldisiloxane, trimethylsilyl derivatives, and various silyl ethers [8] [6]. These compounds react irreversibly with fluoride ions generated during the nucleophilic substitution process, effectively removing fluoride from the reaction mixture and preventing equilibrium establishment. The choice of silicon scavenger depends on the specific reaction conditions and the nature of the nucleophile involved.

Mechanistic studies have revealed that silicon-based fluoride scavengers can participate in the reaction through two distinct pathways [6]. In the first pathway, the silicon compound serves as a simple fluoride trap, sequestering fluoride ions after their displacement from the sulfonyl fluoride. In the second pathway, the silicon compound can activate the nucleophile (particularly in the case of silyl-protected alcohols and phenols) through coordination, facilitating the subsequent nucleophilic attack on the sulfonyl fluoride.

Transition State Analysis

Computational analysis of transition states in thiophene-2-sulfonyl fluoride reactions has provided detailed insights into the mechanistic pathways and factors governing reactivity and selectivity [17] [18]. Density functional theory calculations have been employed to characterize the transition states for various nucleophilic substitution reactions, revealing the geometric and electronic requirements for efficient transformations.

The transition state for nucleophilic substitution at thiophene-2-sulfonyl fluoride typically exhibits a trigonal bipyramidal geometry around the sulfur center, with the nucleophile and fluoride occupying axial positions [17]. The transition state is stabilized by favorable orbital interactions between the nucleophile and the sulfur center, while the fluoride departure is facilitated by the electron-withdrawing effect of the thiophene ring system.

Activation energies calculated for various nucleophilic substitution reactions range from 42.6 to 48.1 kJ/mol, depending on the nature of the nucleophile and the reaction conditions [17] [18]. These values are consistent with experimental observations of room temperature reactivity for most nucleophiles. The transition state analysis has also revealed the importance of solvent effects, with polar solvents generally lowering the activation energy through stabilization of the charged transition state.

Kinetic and Thermodynamic Considerations

Rate-Determining Steps

The identification of rate-determining steps in thiophene-2-sulfonyl fluoride reactions has been achieved through comprehensive kinetic analysis and mechanistic studies [5] [13]. For most nucleophilic substitution reactions, the rate-determining step involves the nucleophilic attack at the sulfur center, leading to the formation of a tetrahedral intermediate and subsequent fluoride elimination.

Kinetic studies have demonstrated that the reaction exhibits second-order kinetics, being first-order in both thiophene-2-sulfonyl fluoride and the nucleophile [5]. This kinetic behavior is consistent with a concerted or near-concerted mechanism where bond formation and bond breaking occur simultaneously or in rapid succession. The rate constants for various nucleophiles have been determined, with values ranging from 1.8 × 10⁻³ to 3.2 × 10⁻³ M⁻¹s⁻¹ at 25°C.

In catalytic systems, the rate-determining step may shift to catalyst activation or product formation, depending on the specific conditions employed [8]. For example, in reactions using 1-hydroxybenzotriazole as a nucleophilic catalyst, the formation of the catalyst-substrate adduct appears to be rate-determining, while the subsequent nucleophilic substitution occurs rapidly. This mechanistic insight has been crucial for optimizing catalytic systems and improving reaction efficiency.

Reaction Order Studies

Detailed reaction order studies have provided fundamental insights into the mechanistic pathways operative in thiophene-2-sulfonyl fluoride chemistry [5] [13]. These studies have employed various experimental approaches, including initial rate measurements, pseudo-first-order conditions, and competition experiments to determine the kinetic dependencies on different reaction components.

The reaction order with respect to thiophene-2-sulfonyl fluoride has been consistently determined to be first-order across various nucleophilic substitution reactions [5]. This finding indicates that the sulfonyl fluoride participates directly in the rate-determining step and that no significant pre-equilibrium or catalyst-substrate complex formation occurs under typical reaction conditions. The first-order dependence is maintained even at high concentrations of the sulfonyl fluoride, suggesting that self-association or aggregation effects are not significant.

The reaction order with respect to nucleophiles varies depending on the specific nucleophile and reaction conditions employed [5]. For simple nucleophiles such as amines and alcohols, first-order kinetics are observed, consistent with a bimolecular mechanism. However, for more complex nucleophiles or in the presence of catalysts, deviations from first-order behavior may be observed due to competing equilibria or catalyst saturation effects.

Energetic Profiles of Key Transformations

Comprehensive energetic profiles for key transformations of thiophene-2-sulfonyl fluoride have been established through a combination of experimental measurements and computational calculations [17] [18]. These profiles provide detailed information about the thermodynamic driving forces and kinetic barriers associated with various reaction pathways.

The thermodynamic profile for nucleophilic substitution reactions reveals that these transformations are generally exothermic, with enthalpy changes ranging from -42.3 to -65.8 kJ/mol depending on the nucleophile involved [17]. The most favorable reactions are those with nitrogen nucleophiles, which exhibit the largest negative enthalpy changes and the most favorable equilibrium constants. Oxygen nucleophiles show intermediate thermodynamic favorability, while sulfur nucleophiles exhibit the smallest thermodynamic driving forces.

The activation energies for key transformations have been determined through temperature-dependent kinetic studies and computational analysis [17] [18]. S-F bond activation exhibits an activation energy of approximately 45.2 kJ/mol, while nucleophilic substitution reactions generally require 42.6-48.1 kJ/mol for efficient transformation. Radical formation processes show higher activation energies (around 55-60 kJ/mol), explaining why these pathways typically require photochemical or electrochemical activation to proceed efficiently.

| Reaction Type | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) | Equilibrium Constant |

|---|---|---|---|---|

| S-F bond activation | -42.3 | -18.7 | -79.2 | 2.3 × 10³ |

| Nucleophilic substitution | -65.8 | -52.4 | -45.1 | 1.8 × 10⁹ |

| Radical formation | +38.2 | +25.1 | +43.6 | 4.2 × 10⁻⁵ |